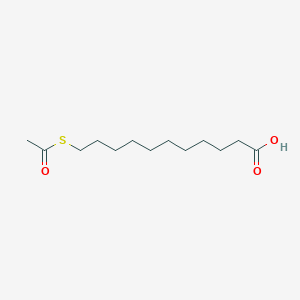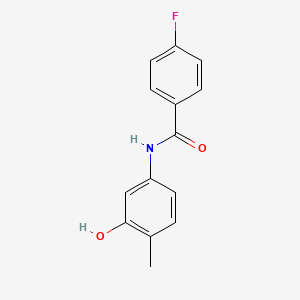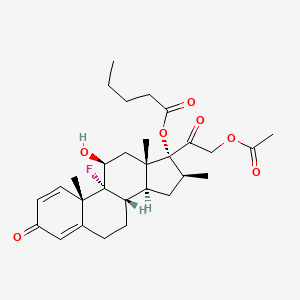
Betamethasone valeroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betamethasone valeroacetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various inflammatory skin conditions, such as eczema, psoriasis, and dermatitis . This compound is a derivative of betamethasone, a well-known corticosteroid, and is often preferred for its enhanced stability and efficacy in topical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone valeroacetate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and spectroscopic analysis, to confirm its purity and potency .
化学反应分析
Types of Reactions: Betamethasone valeroacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bond can occur under acidic or basic conditions, leading to the formation of betamethasone and valeric acid . Oxidation reactions can modify the hydroxyl groups present in the molecule, while reduction reactions can affect the carbonyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Betamethasone and valeric acid.
Oxidation: Oxidized derivatives of betamethasone.
Reduction: Reduced derivatives of betamethasone.
科学研究应用
Betamethasone valeroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reference compound in analytical studies, including HPLC and spectroscopic analysis. It serves as a model compound for studying the stability and reactivity of corticosteroid esters .
Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes, such as inflammation and immune response. It is also employed in in vitro studies to investigate the mechanisms of corticosteroid action .
Medicine: Medically, this compound is widely used in topical formulations to treat inflammatory skin conditions. It is also being investigated for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various topical products, including creams, ointments, and lotions. It is also utilized in the development of new corticosteroid-based therapies .
作用机制
Betamethasone valeroacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression . The compound suppresses the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha, thereby reducing inflammation and immune response .
相似化合物的比较
- Betamethasone dipropionate
- Betamethasone valerate
- Clobetasol propionate
- Fluocinonide
- Mometasone furoate
Betamethasone valeroacetate stands out due to its balanced potency and reduced risk of side effects, making it a preferred choice for long-term topical therapy .
属性
CAS 编号 |
5919-89-1 |
|---|---|
分子式 |
C29H39FO7 |
分子量 |
518.6 g/mol |
IUPAC 名称 |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C29H39FO7/c1-6-7-8-25(35)37-29(24(34)16-36-18(3)31)17(2)13-22-21-10-9-19-14-20(32)11-12-26(19,4)28(21,30)23(33)15-27(22,29)5/h11-12,14,17,21-23,33H,6-10,13,15-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
QSZKFXMOBKKROF-YCUXZELOSA-N |
手性 SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
规范 SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


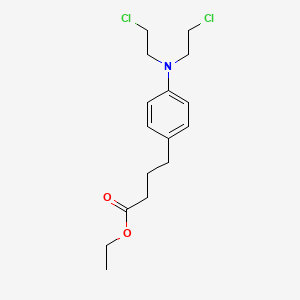
![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)
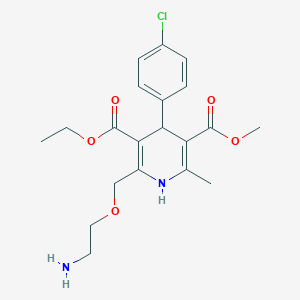
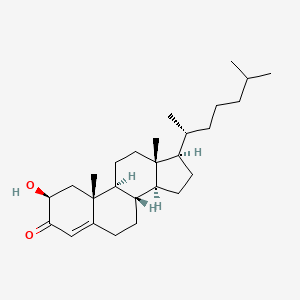
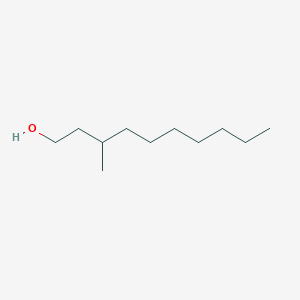
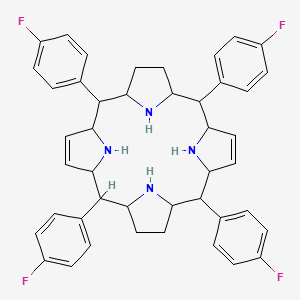
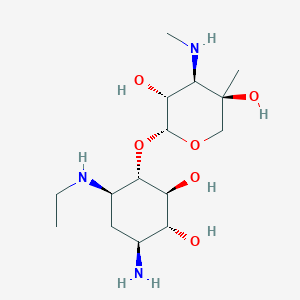
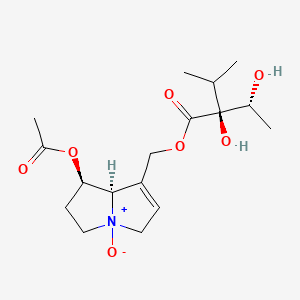

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)

![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
